(2S)-2-Amino-2-cyclopentylethan-1-ol

Catalog No.
S3213553
CAS No.
1259906-46-1
M.F
C7H15NO
M. Wt
129.203
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2S)-2-Amino-2-cyclopentylethan-1-ol

CAS Number

1259906-46-1

Product Name

(2S)-2-Amino-2-cyclopentylethan-1-ol

IUPAC Name

(2S)-2-amino-2-cyclopentylethanol

Molecular Formula

C7H15NO

Molecular Weight

129.203

InChI

InChI=1S/C7H15NO/c8-7(5-9)6-3-1-2-4-6/h6-7,9H,1-5,8H2/t7-/m1/s1

InChI Key

REQSKJYQZWAJFK-SSDOTTSWSA-N

SMILES

C1CCC(C1)C(CO)N

solubility

not available

(2S)-2-Amino-2-cyclopentylethan-1-ol, also known as 2-amino-2-cyclopentylethanol, is an organic compound with the molecular formula C7H15NO. This compound features a cyclopentyl group attached to an amino alcohol structure, which contributes to its unique properties and potential applications in various fields, including medicinal chemistry and organic synthesis. Its chiral nature allows for specific interactions in biological systems, making it a subject of interest in pharmaceutical research.

  • Oxidation: The amino alcohol group can be oxidized to yield corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: The compound can undergo reduction to form more saturated derivatives, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: The amino group can engage in nucleophilic substitution reactions, leading to various derivatives when reacted with alkyl halides or acyl chlorides under basic or acidic conditions .

Research indicates that (2S)-2-amino-2-cyclopentylethan-1-ol exhibits biological activity that may be relevant for therapeutic applications. Some studies suggest that compounds with similar structures can inhibit β-amyloid peptide release, potentially offering utility in treating neurodegenerative diseases such as Alzheimer's disease . The specific interactions of this compound with biological targets are still under investigation, but its structural features suggest it may modulate neurotransmitter systems or possess neuroprotective properties.

The synthesis of (S)-2-amino-2-cyclopentylethanol typically involves the following steps:

  • Starting Material: Cyclopentanone serves as the initial substrate.
  • Reductive Amination: Cyclopentanone is reacted with ammonia or a primary amine in the presence of a reducing agent like sodium cyanoborohydride, forming an intermediate 2-amino-2-cyclopentanol.
  • Resolution: The racemic mixture is resolved into its enantiomers using chiral resolution techniques, such as crystallization with a chiral acid.
  • Hydrochloride Formation: The (S)-enantiomer is converted into its hydrochloride salt by reacting with hydrochloric acid .

(2S)-2-Amino-2-cyclopentylethan-1-ol has potential applications in:

  • Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound for developing drugs targeting neurological disorders.
  • Organic Synthesis: Its functional groups allow for further chemical modifications, making it useful in synthesizing more complex organic molecules.

Several compounds share structural similarities with (S)-2-amino-2-cyclopentylethan-1-ol:

Compound NameStructural FeaturesUnique Aspects
2-Amino-2-methylpropanolContains a branched alkyl group instead of cyclopentylLacks cyclic structure
CyclopentylamineLacks hydroxyl groupContains only an amine functional group
2-Amino-2-cyclohexylethanolContains a cyclohexyl ring instead of cyclopentylLarger cyclic structure

(S)-2-Amino-2-cyclopentylethanol is unique due to its specific chiral configuration and the presence of both amino and hydroxyl functional groups, which may confer distinct biological activities compared to these similar compounds .

XLogP3

0.5

Dates

Last modified: 07-25-2023

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